

Melagatran-d11: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Melagatran-d11	
Cat. No.:	B13861437	Get Quote

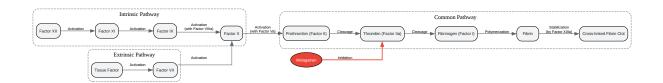
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical structure, properties, and experimental analysis of **Melagatran-d11**. **Melagatran-d11** is the deuterated form of Melagatran, a potent and selective direct thrombin inhibitor.

Chemical Structure and Properties

Melagatran-d11 is an isotopically labeled version of Melagatran, where eleven hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in pharmacokinetic studies and as an internal standard in analytical methods.

Chemical Name: N-[(1R)-2-[(2S)-2-[[[4-(Aminoiminomethyl)phenyl]methyl]amino]carbonyl]-1-azetidinyl]-1-cyclohexyl-2-oxoethyl]glycine-d11[1]

Table 1: General and Physicochemical Properties of Melagatran-d11


Property	Value	Source
Molecular Formula	C22H20D11N5O4	[1]
Molecular Weight	440.58 g/mol	[1]
Appearance	White to Off-White Solid	[1]
pKa (Strongest Acidic)	3.2 (Predicted for Melagatran)	[2]
pKa (Strongest Basic)	11.48 (Predicted for Melagatran)	
Polar Surface Area	148.61 Ų (Predicted for Melagatran)	
Hydrogen Bond Donor Count	5 (Predicted for Melagatran)	_
Hydrogen Bond Acceptor Count	7 (Predicted for Melagatran)	_
Rotatable Bond Count	9 (Predicted for Melagatran)	_

Mechanism of Action

Melagatran is a direct, competitive, and reversible inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. By binding to the active site of both free and clot-bound thrombin, Melagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. This targeted action makes it an effective anticoagulant. The mechanism of action for **Melagatran-d11** is identical to that of Melagatran.

Below is a diagram illustrating the role of thrombin in the coagulation cascade and the inhibitory action of Melagatran.

Click to download full resolution via product page

Coagulation cascade and the inhibitory action of Melagatran.

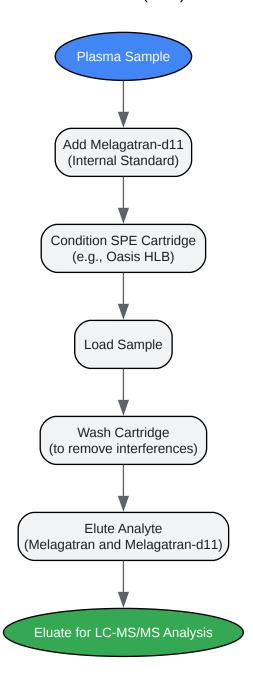
Pharmacokinetics and the Deuterium Kinetic Isotope Effect

Melagatran is the active metabolite of the prodrug Ximelagatran. The introduction of deuterium in **Melagatran-d11** can potentially alter its pharmacokinetic profile due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolism if the cleavage of this bond is a rate-limiting step in the drug's metabolic pathway. This may result in a longer half-life and increased overall exposure (AUC) of the drug.

Table 2: Pharmacokinetic Parameters of Melagatran and Predicted Effects on Melagatran-d11

Parameter	Melagatran	Predicted Effect on Melagatran-d11	Rationale
Half-life (t1/2)	~4 hours	Increased	Slower metabolism due to the kinetic isotope effect.
Clearance (CL/F)	-	Decreased	Reduced rate of metabolic clearance.
Area Under the Curve (AUC)	-	Increased	Greater overall drug exposure due to reduced clearance.
Peak Plasma Concentration (Cmax)	-	Increased	Slower metabolism can lead to higher peak concentrations.
Volume of Distribution (Vd/F)	-	No significant change	Deuteration does not typically alter tissue distribution.

Experimental Protocols Synthesis of Melagatran-d11


A detailed experimental protocol for the synthesis of **Melagatran-d11** is not readily available in the public domain. However, based on the synthesis of tritium-labeled Melagatran, a general approach would involve the use of a deuterated starting material or a hydrogen-isotope exchange reaction. For instance, a deuterated glycine derivative could be incorporated during the synthesis, or a late-stage hydrogen-deuterium exchange could be performed on a suitable precursor using a catalyst.

Quantification of Melagatran-d11 in Biological Matrices

Melagatran-d11 is commonly used as an internal standard for the quantification of Melagatran in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a composite based on published methods for Melagatran analysis.

4.2.1 Sample Preparation: Solid-Phase Extraction (SPE)

Click to download full resolution via product page

Workflow for solid-phase extraction of Melagatran from plasma.

Protocol:

• Sample Pre-treatment: To a plasma sample, add an appropriate amount of **Melagatran-d11** solution as an internal standard.

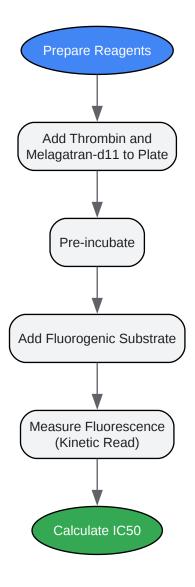
- SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) sequentially with a suitable organic solvent (e.g., methanol) and then with an aqueous solution (e.g., water or a specific buffer).
- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a weak solvent to remove unretained interferences.
- Elution: Elute Melagatran and **Melagatran-d11** from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile, possibly with an acid or base modifier).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.2.2 LC-MS/MS Analysis

Table 3: Exemplary LC-MS/MS Parameters for Melagatran Analysis

Parameter	Typical Conditions
LC System	UPLC or HPLC system
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A	Water with 0.1% formic acid and 2 mmol/L ammonium acetate
Mobile Phase B	Methanol or Acetonitrile with 0.1% formic acid
Gradient	A suitable gradient from low to high organic phase to elute the analyte
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	1 - 10 μL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	Specific precursor-to-product ion transitions for Melagatran and Melagatran-d11

Thrombin Inhibition Assay


The inhibitory activity of **Melagatran-d11** on thrombin can be assessed using a fluorometric assay. The principle involves the cleavage of a fluorogenic substrate by thrombin, and the reduction in fluorescence in the presence of an inhibitor is measured.

Protocol:

- Reagent Preparation: Prepare solutions of thrombin, a fluorogenic thrombin substrate (e.g., AMC-based peptide), and various concentrations of Melagatran-d11 in a suitable assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, the thrombin solution, and the different concentrations of Melagatran-d11. Include a control with no inhibitor.

- Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
- Kinetic Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 350 nm and emission at 450 nm).
- Data Analysis: Determine the initial reaction rates from the kinetic curves. Calculate the
 percentage of inhibition for each concentration of Melagatran-d11 and determine the IC50
 value.

Click to download full resolution via product page

Experimental workflow for a thrombin inhibition assay.

Conclusion

Melagatran-d11 is a valuable tool for researchers in the field of anticoagulation. Its primary application is as an internal standard for the accurate quantification of Melagatran, but it also offers the potential for studying the pharmacokinetic effects of deuteration. The information and protocols provided in this guide are intended to support the design and execution of robust scientific investigations involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Melagatran, a direct thrombin inhibitor, but not edoxaban, a direct factor Xa inhibitor, nor heparin aggravates tissue factor-induced hypercoagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Melagatran-d11: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b13861437#melagatran-d11-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com